molecular formula C46H62N2O10 B13392122 (1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

Cat. No.: B13392122
M. Wt: 803.0 g/mol
InChI Key: ZDBWLRLGUBSLPG-UHFFFAOYSA-N
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Description

SAFit2 is a potent and selective inhibitor of the FK506 binding protein 51 (FKBP51). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of chronic pain, stress-related disorders, and neuropathic pain. FKBP51 is involved in the downstream response to glucocorticoid release in the body, and its inhibition by SAFit2 has shown promising results in alleviating symptoms associated with chronic stress and pain .

Preparation Methods

The synthesis of SAFit2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups to achieve the desired chemical properties. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods for SAFit2 are still under development, with ongoing research focused on optimizing the synthesis process for large-scale production .

Chemical Reactions Analysis

SAFit2 undergoes several types of chemical reactions, including:

    Oxidation: SAFit2 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: SAFit2 can participate in substitution reactions where one or more functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

SAFit2 has a wide range of scientific research applications, including:

Mechanism of Action

SAFit2 exerts its effects by inhibiting FKBP51, a protein involved in the regulation of glucocorticoid signaling. By blocking FKBP51, SAFit2 reduces the activation of the NF-κB pathway, leading to decreased levels of pro-inflammatory cytokines and chemokines. This results in reduced neuroinflammation and alleviation of pain symptoms. Additionally, SAFit2 desensitizes the TRPV1 channel, which plays a crucial role in pain perception, further contributing to its analgesic effects .

Comparison with Similar Compounds

SAFit2 is unique in its high selectivity and potency as an FKBP51 inhibitor. Similar compounds include:

Properties

Molecular Formula

C46H62N2O10

Molecular Weight

803.0 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate

InChI

InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3

InChI Key

ZDBWLRLGUBSLPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC

Origin of Product

United States

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